molecular formula C14H11NO6S B12798873 4-(((4-Nitrophenyl)sulfonyl)methyl)benzoic acid CAS No. 110046-41-8

4-(((4-Nitrophenyl)sulfonyl)methyl)benzoic acid

Katalognummer: B12798873
CAS-Nummer: 110046-41-8
Molekulargewicht: 321.31 g/mol
InChI-Schlüssel: HYDMLWNPOVNFJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(((4-Nitrophenyl)sulfonyl)methyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a nitrophenyl sulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Nitrophenyl)sulfonyl)methyl)benzoic acid typically involves the reaction of 4-nitrobenzenesulfonyl chloride with methylbenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(((4-Nitrophenyl)sulfonyl)methyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of sulfonamide or sulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(((4-Nitrophenyl)sulfonyl)methyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(((4-Nitrophenyl)sulfonyl)methyl)benzoic acid involves its interaction with specific molecular targets. For example, the nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(((4-Methylphenyl)sulfonyl)methyl)benzoic acid
  • 4-(((4-Chlorophenyl)sulfonyl)methyl)benzoic acid
  • 4-(((4-Methoxyphenyl)sulfonyl)methyl)benzoic acid

Uniqueness

4-(((4-Nitrophenyl)sulfonyl)methyl)benzoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, this compound may exhibit different reactivity patterns and biological effects, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

110046-41-8

Molekularformel

C14H11NO6S

Molekulargewicht

321.31 g/mol

IUPAC-Name

4-[(4-nitrophenyl)sulfonylmethyl]benzoic acid

InChI

InChI=1S/C14H11NO6S/c16-14(17)11-3-1-10(2-4-11)9-22(20,21)13-7-5-12(6-8-13)15(18)19/h1-8H,9H2,(H,16,17)

InChI-Schlüssel

HYDMLWNPOVNFJI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.